4-(Dimethylamino)-1-methylpiperidine-2-carboxylicaciddihydrochloride
Description
4-(Dimethylamino)-1-methylpiperidine-2-carboxylic acid dihydrochloride (CAS: Not explicitly listed in evidence; molecular formula: C₉H₂₀Cl₂N₂O₂) is a piperidine derivative with a dimethylamino group at the 4-position and a carboxylic acid moiety at the 2-position. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and materials science research. The compound’s structural complexity—featuring a methyl-substituted piperidine ring and dual protonated amines—confers unique physicochemical properties, including polarizability and hydrogen-bonding capacity.
Properties
Molecular Formula |
C9H20Cl2N2O2 |
|---|---|
Molecular Weight |
259.17 g/mol |
IUPAC Name |
4-(dimethylamino)-1-methylpiperidine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H18N2O2.2ClH/c1-10(2)7-4-5-11(3)8(6-7)9(12)13;;/h7-8H,4-6H2,1-3H3,(H,12,13);2*1H |
InChI Key |
JARARHOEZZLGBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1C(=O)O)N(C)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-methylpiperidine-2-carboxylic acid dihydrochloride typically involves a multi-step process. One common method includes the reaction of piperidine derivatives with dimethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Amide Coupling
A common method for synthesizing carboxylic acid derivatives involves activating the carboxylic acid as an acid chloride or using coupling agents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and DMAP (4-(Dimethylamino)pyridine) to form amides . For example:
-
Reagents : EDC·HCl, DMAP, dichloromethane (DCM).
Alkylation Reactions
The methyl group at position 1 may be introduced via alkylation. For instance, 2-(trifluoromethylbenzyl bromide) was used in one study to alkylate piperidine derivatives, followed by purification via column chromatography .
Deprotection/Hydrolysis
Ester precursors are often hydrolyzed to yield carboxylic acids. For example, esters derived from EDC-mediated couplings are hydrolyzed under acidic or basic conditions (e.g., 6 N HCl or 10% NaOH) .
Reaction Conditions and Reagents
Characterization Methods
-
NMR spectroscopy : Used to confirm structural integrity. For example, ¹H NMR (DMSO-d₆) and ¹³C NMR are employed to verify substituent positions .
-
HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and purity. Example: HRMS-CI confirmed the molecular ion peak for a related compound .
-
Melting point determination : Provides physical characterization data (e.g., Mp: 155.8–157.9°C for a piperidine derivative) .
Amide Coupling Mechanism
The reaction involves:
-
Activation : EDC converts carboxylic acids to active intermediates.
-
Coupling : DMAP facilitates the transfer of the activated carbonyl group to an amine.
Alkylation Mechanism
Alkylation introduces substituents via nucleophilic substitution:
-
Piperidine derivatives react with alkyl halides in the presence of a base (e.g., K₂CO₃) to form quaternary ammonium salts .
Biological and Functional Implications
While the search results do not explicitly detail DMAC’s biological activity, related piperidine derivatives (e.g., 4-(dimethylamino)piperidine ) exhibit antimicrobial and antitumor properties. Structural modifications, such as the positioning of substituents, significantly influence activity, as seen in SAR studies of similar compounds .
This synthesis pathway highlights the versatility of piperidine-based compounds and the importance of optimizing reagents and conditions to achieve desired functional groups. Further studies could explore the role of substituent positioning on DMAC’s reactivity and
Scientific Research Applications
4-(Dimethylamino)-1-methylpiperidine-2-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-1-methylpiperidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
Key Observations:
- Core Structure Differences: The target compound’s piperidine ring distinguishes it from piperazine-based drugs like levocetirizine and aromatic esters like ethyl 4-(dimethylamino) benzoate. Piperidine derivatives generally exhibit higher conformational flexibility compared to rigid aromatic systems.
- Reactivity: Ethyl 4-(dimethylamino) benzoate demonstrates superior reactivity in resin polymerization compared to methacrylate analogs due to its electron-donating dimethylamino group. This suggests the target compound’s dimethylamino substituent may similarly enhance reactivity in synthetic applications.
Physicochemical and Pharmacological Comparisons
Table 2: Physicochemical Properties
Key Observations:
- Solubility: The dihydrochloride salt form of the target compound ensures higher aqueous solubility than neutral analogs like ethyl 4-(dimethylamino) benzoate.
- Stability: Piperidinone derivatives (e.g., 4-(aminomethyl)-1-methylpiperidin-2-one dihydrochloride) are prone to hydrolysis due to the ketone group, whereas the target compound’s carboxylic acid moiety may offer greater stability in acidic environments.
Biological Activity
4-(Dimethylamino)-1-methylpiperidine-2-carboxylic acid dihydrochloride, often referred to as DMMPCA, is a compound of interest in pharmacological and biochemical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
DMMPCA is characterized by a piperidine ring with a dimethylamino group and a carboxylic acid moiety. Its molecular formula is C₉H₁₄Cl₂N₂O₂. The presence of the dimethylamino group enhances its solubility and interaction with biological targets.
The biological activity of DMMPCA primarily involves its interaction with various enzymes and receptors. Studies suggest that it may modulate the activity of neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways.
- Enzyme Interaction : DMMPCA has been shown to influence enzymes related to neurotransmitter metabolism, which can alter synaptic transmission and neuronal excitability.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, affecting physiological responses such as pain perception and mood regulation.
1. Neuropharmacological Effects
Research indicates that DMMPCA exhibits significant neuropharmacological properties. It has been investigated for its potential use in treating neurological disorders such as depression and anxiety.
- Case Study : In a study focusing on the analgesic effects of similar compounds, DMMPCA demonstrated promising results in preclinical models, suggesting potential applications in pain management .
2. Antimicrobial Activity
Preliminary research has suggested that DMMPCA may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
- Research Findings : Laboratory tests have shown that DMMPCA can inhibit the growth of certain bacterial strains, although further studies are needed to elucidate its mechanism of action against pathogens .
Comparative Analysis with Similar Compounds
To understand the unique properties of DMMPCA, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 4-Dimethylaminopyridine | Nucleophilic catalyst in organic synthesis | Widely used in chemical reactions |
| 4-Dimethylaminobenzaldehyde | Used in detecting indoles | Important in synthetic organic chemistry |
| 4-Dimethylaminoantipyrine | Analgesic properties | Investigated for pain relief applications |
Therapeutic Applications
The potential therapeutic applications of DMMPCA are vast:
- Neurological Disorders : Ongoing research is focused on its role in treating conditions like schizophrenia and depression due to its effects on dopaminergic pathways .
- Pain Management : Given its analgesic properties, DMMPCA could be developed into a novel pain relief medication that minimizes side effects associated with traditional opioids .
Q & A
Basic: What are the recommended methods for synthesizing 4-(Dimethylamino)-1-methylpiperidine-2-carboxylic acid dihydrochloride?
Answer:
The synthesis typically involves multi-step organic reactions, starting with the functionalization of the piperidine ring. Key steps include:
- Methylation : Introducing the methyl group at the 1-position of piperidine under basic conditions (e.g., NaH/CH₃I) .
- Dimethylamino substitution : Reacting the intermediate with dimethylamine in the presence of a coupling agent like HATU or DCC .
- Carboxylic acid formation : Hydrolysis of ester precursors using HCl/water or LiOH/THF to yield the carboxylic acid moiety .
- Salt formation : Conversion to the dihydrochloride salt via treatment with HCl gas in anhydrous ethanol .
Validation : Monitor reaction progress via TLC or LC-MS. Confirm final purity (>98%) by NMR and elemental analysis.
Basic: How should researchers characterize the stability of this compound under varying storage conditions?
Answer:
Stability studies should include:
- Thermal stability : Store aliquots at -20°C, 4°C, and room temperature (25°C) for 6–12 months. Analyze degradation via HPLC at monthly intervals .
- Humidity sensitivity : Expose samples to 40–75% relative humidity; monitor hygroscopicity and clumping .
- Light sensitivity : Compare UV-Vis spectra before/after exposure to UV light (254 nm) for 48 hours .
Typical Stability Profile (based on analogous compounds):
| Condition | Degradation Threshold | Key Degradants |
|---|---|---|
| -20°C (dry) | >5 years | None detected |
| 25°C (40% RH) | 3–6 months | Oxidized piperidine ring |
| UV exposure | 2 weeks | N-demethylated byproducts |
Advanced: How can structural analogs inform structure-activity relationship (SAR) studies for this compound?
Answer:
SAR analysis requires:
- Core modifications : Compare with analogs like 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride (CAS 1179369-48-2) to assess the impact of replacing the carboxylic acid with amine groups on receptor binding .
- Functional group tuning : Evaluate dimethylamino vs. hydroxyl substitutions (e.g., 2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride) to determine hydrophilicity effects on bioavailability .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like opioid receptors, referencing Meperidine (hydrochloride) (CAS 50-13-5) as a pharmacophore template .
Advanced: What experimental strategies resolve contradictions in solubility data reported for this compound?
Answer:
Contradictions often arise from solvent polarity and pH variability. Mitigation strategies:
- Solvent screening : Test solubility in DMSO, water (pH 2–7.4), and ethanol using nephelometry .
- Ionization effects : Adjust pH with HCl/NaOH (1–12) and measure solubility via UV absorbance (λ = 260 nm) .
- Co-solvent systems : Optimize water:ethanol ratios (e.g., 70:30) to enhance solubility without precipitation .
Critical Note : Always report solvent purity, temperature (±0.1°C), and equilibration time (≥24 hrs) to ensure reproducibility.
Advanced: How can researchers validate the compound’s role in enzyme inhibition assays?
Answer:
Use a tiered approach:
Primary screening : Conduct high-throughput assays (e.g., fluorescence polarization) against kinases or proteases at 10 µM .
Dose-response curves : Calculate IC₅₀ values (3–6 replicates) using sigmoidal fitting in GraphPad Prism .
Selectivity profiling : Test against off-targets (e.g., CYP450 isoforms) to rule out non-specific binding .
Mechanistic studies : Perform SPR or ITC to measure binding kinetics (kₒₙ/kₒff) and stoichiometry .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods for weighing and dissolution to avoid inhalation .
- Spill management : Neutralize acid spills with sodium bicarbonate; collect residues in hazardous waste containers .
- First aid : For skin contact, rinse with water ≥15 mins; seek medical attention if irritation persists .
Advanced: How can computational chemistry predict metabolic pathways of this compound?
Answer:
- Software tools : Use Schrödinger’s MetaSite or GLORYx to identify likely Phase I/II metabolites .
- Fragmentation patterns : Compare in silico MS/MS spectra (e.g., CFM-ID) with experimental HRMS data .
- CYP450 docking : Simulate interactions with CYP3A4/2D6 isoforms to predict N-demethylation or hydroxylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
